Sel d'acide argininosuccinique disodique (>80per cent)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

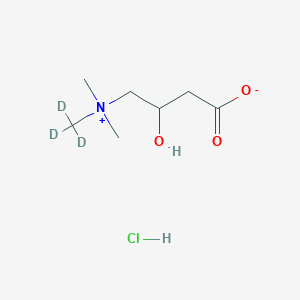

Arginino-succinic Acid Disodium Salt: is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of ammonia to urea, which is then excreted from the body. The compound is often used in biochemical research and has significant implications in understanding metabolic disorders such as argininosuccinic aciduria .

Applications De Recherche Scientifique

Chemistry: Arginino-succinic Acid Disodium Salt is used as a standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: In biological research, it is used to study the urea cycle and its associated disorders. It helps in understanding the metabolic pathways and the role of various enzymes involved.

Medicine: The compound is used in the diagnosis and treatment of metabolic disorders such as argininosuccinic aciduria. It is also used in the development of therapeutic interventions for these disorders.

Industry: In the industrial sector, Arginino-succinic Acid Disodium Salt is used in the production of various biochemical reagents and as a component in the formulation of certain pharmaceuticals .

Mécanisme D'action

Target of Action

Arginino-succinic Acid Disodium Salt primarily targets the urea cycle in the liver . It is an important intermediate in this cycle, which is crucial for the detoxification of ammonia in the body .

Mode of Action

The compound interacts with its targets through a series of enzymatic reactions. Some cells synthesize argininosuccinic acid from citrulline and aspartic acid and use it as a precursor for arginine in the urea cycle or citrulline-NO cycle . The enzyme that catalyzes the reaction is argininosuccinate synthetase .

Biochemical Pathways

Argininosuccinic acid is involved in the urea cycle and the citrulline-NO cycle . It is synthesized from citrulline and aspartic acid and is used as a precursor for arginine . Additionally, argininosuccinic acid is a precursor to fumarate in the citric acid cycle via argininosuccinate lyase .

Result of Action

The primary result of the action of Arginino-succinic Acid Disodium Salt is the production of arginine, a semi-essential amino acid that plays a vital role in various biological processes . It also leads to the production of fumarate, a key intermediate in the citric acid cycle .

Analyse Biochimique

Biochemical Properties

Arginino-succinic Acid Disodium Salt interacts with several enzymes, proteins, and other biomolecules. The enzyme that catalyzes the reaction of Arginino-succinic Acid Disodium Salt from citrulline and aspartic acid is argininosuccinate synthetase . This compound is also a precursor to fumarate in the citric acid cycle via argininosuccinate lyase .

Cellular Effects

Arginino-succinic Acid Disodium Salt has various effects on cells and cellular processes. For instance, it influences cell function by participating in the urea cycle or citrulline-NO cycle . It also plays a role in the synthesis of arginine, a semi-essential amino acid .

Molecular Mechanism

At the molecular level, Arginino-succinic Acid Disodium Salt exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the conversion of citrulline to arginine, catalyzed by argininosuccinate synthetase .

Temporal Effects in Laboratory Settings

It has been used in the spectrophotometric measurement of argininosuccinate lyase (ASL) enzymatic activity in cell extracts .

Metabolic Pathways

Arginino-succinic Acid Disodium Salt is involved in the urea cycle, a major metabolic pathway . It interacts with enzymes such as argininosuccinate synthetase and argininosuccinate lyase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arginino-succinic Acid Disodium Salt can be synthesized through the reaction of citrulline and aspartic acid. The enzyme argininosuccinate synthetase catalyzes this reaction, forming argininosuccinic acid, which is then converted to its disodium salt form .

Industrial Production Methods: Industrial production of Arginino-succinic Acid Disodium Salt involves the fermentation process using genetically modified microorganisms that overexpress the necessary enzymes. The product is then purified through crystallization and ion-exchange chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Arginino-succinic Acid Disodium Salt can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms of argininosuccinic acid.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of argininosuccinic acid.

Reduction: Reduced forms of argininosuccinic acid.

Substitution: Substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

L-Argininosuccinic Acid Lithium Salt: Similar in structure but contains lithium instead of sodium.

L-Citrulline: Another intermediate in the urea cycle, involved in the synthesis of argininosuccinic acid.

L-Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.

Uniqueness: Arginino-succinic Acid Disodium Salt is unique due to its specific role in the urea cycle and its importance in diagnosing and treating metabolic disorders. Unlike other similar compounds, it serves as a direct precursor to both arginine and fumarate, making it a critical component in the detoxification of ammonia .

Propriétés

Numéro CAS |

918149-29-8 |

|---|---|

Formule moléculaire |

C₁₀H₁₆N₄Na₂O₆ |

Poids moléculaire |

334.24 |

Synonymes |

N-[[[(4S)-4-Amino-4-carboxybutyl]amino]iminomethyl]-L-aspartic Acid Disodium Salt; _x000B_N-[(4-Amino-4-carboxybutyl)amidino]-L-aspartic Acid Disodium Salt; N(S)-[[(4-Amino-4-carboxybutyl)amino]iminomethyl]-L-Aspartic Acid Disodium Salt; Argininosuccinic A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)

![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)

![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B1141301.png)

![tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B1141304.png)